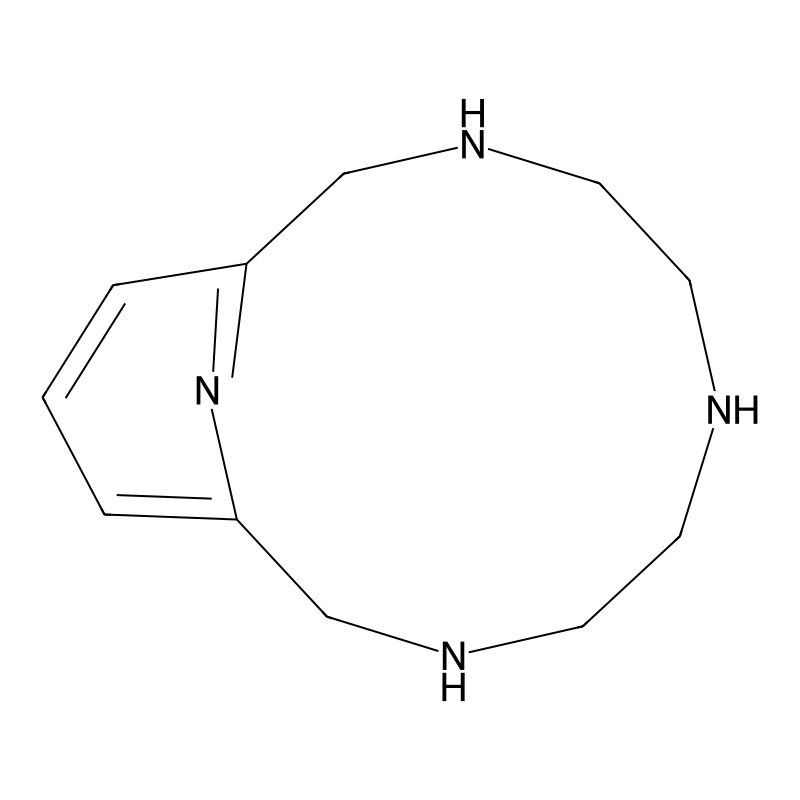

1,4,7,10-Tetraaza-2,6-pyridinophane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalysis

3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (commonly abbreviated as cyclotriazatrane or TREN) possesses a unique cage-like structure with nitrogen atoms at key positions. This structure makes it a valuable ligand for metal cations, forming complexes that can act as catalysts in various chemical reactions. Studies have shown TREN-based catalysts to be effective in reactions like olefin epoxidation, hydrolytic reactions, and cycloadditions [].

Here are some examples:

- TREN-vanadium complexes have been explored for alkene epoxidation with remarkable activity and selectivity [].

- TREN-based catalysts demonstrate promising applications in hydrolytic processes like the ring-opening of epoxides due to their ability to activate water molecules [].

Drug Delivery

The cyclic structure and multiple nitrogen atoms of TREN offer potential advantages in designing drug delivery systems. Researchers are exploring its use as a carrier molecule for therapeutic agents. TREN's ability to complex with metal ions allows for conjugation with drugs, potentially improving their solubility, stability, and delivery to target sites within the body [].

Coordination Chemistry

TREN's ability to form stable complexes with various metal ions makes it a valuable tool in coordination chemistry. Studying these complexes helps scientists understand the fundamental principles of metal-ligand interactions and their influence on properties like stability, reactivity, and electronic structure [].

1,4,7,10-Tetraaza-2,6-pyridinophane, commonly referred to as pyclen, is a macrocyclic compound consisting of a 12-membered ring containing four nitrogen atoms and two pyridine units. Its unique structure allows it to function as a versatile ligand in coordination chemistry, particularly in the formation of metal complexes. The compound is notable for its ability to form stable chelates with various transition metals, which enhances its utility in biological and catalytic applications. The presence of the nitrogen atoms in the ring significantly influences its electronic properties and reactivity, making it a subject of extensive research in various fields such as bioinorganic chemistry and catalysis .

As TAT is primarily studied for its metal-binding properties, its mechanism of action revolves around complex formation. The lone pairs on the nitrogen atoms interact with metal ions, forming coordination complexes. The specific interactions and their influence on the complex's properties depend on the metal involved and the overall structure of the complex [].

The biological activity of 1,4,7,10-tetraaza-2,6-pyridinophane and its metal complexes has garnered interest due to their potential applications in medicinal chemistry. These compounds have been studied for their ability to mimic metalloenzymes like superoxide dismutase, which plays a crucial role in oxidative stress management within biological systems . Furthermore, the stability of the resulting metal complexes makes them suitable candidates for use as contrast agents in magnetic resonance imaging due to their favorable relaxivity properties .

Various synthetic methods have been developed for preparing 1,4,7,10-tetraaza-2,6-pyridinophane. A common approach involves the reaction of 2,6-dimethylaminopyridine with suitable reagents under controlled conditions to yield the desired macrocycle. This method is advantageous due to its efficiency and minimal side reactions . Other methods may involve modifications to the pyridine moiety or the incorporation of additional functional groups to tailor the compound for specific applications.

1,4,7,10-Tetraaza-2,6-pyridinophane has a wide array of applications:

- Catalysis: Used as a ligand in metal complexes for various catalytic reactions.

- Bioimaging: Employed as a contrast agent in magnetic resonance imaging.

- Biomimetic Systems: Acts as a model for studying metalloenzyme functions.

- Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its ability to form stable complexes with therapeutic agents .

Interaction studies involving 1,4,7,10-tetraaza-2,6-pyridinophane focus on its coordination behavior with different metal ions. These studies reveal how variations in metal identity and ligand substitution influence complex stability and reactivity. For instance, iron complexes have demonstrated significant catalytic activity in organic transformations compared to other transition metals . The electronic properties imparted by the ligand also play a crucial role in determining the efficacy of these interactions.

Several compounds share structural similarities with 1,4,7,10-tetraaza-2,6-pyridinophane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Diazacyclo-octane | 8-membered diazacyclic | Smaller ring size; less nitrogen content |

| 1,4-Bis(2-aminoethyl)piperazine | Pseudocyclic amine | Different ring structure; used mainly in pharmaceuticals |

| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic diazine | Unique bicyclic structure; strong basicity |

| 2,6-Diaminopyridine | Linear amine | Linear structure; used in polymer synthesis |

The uniqueness of 1,4,7,10-tetraaza-2,6-pyridinophane lies in its macrocyclic nature and ability to form stable chelates with transition metals while maintaining favorable electronic properties for catalysis and biological activity .

1,4,7,10-Tetraaza-2,6-pyridinophane demonstrates remarkable versatility in its coordination behavior with transition metals, forming stable complexes that exhibit distinct binding modes depending on the metal center and oxidation state [2] [3]. The macrocyclic ligand provides a rigid scaffold that enforces specific coordination geometries while maintaining sufficient flexibility to accommodate different metal ionic radii.

Manganese Complexes

Manganese(II) complexes of 1,4,7,10-Tetraaza-2,6-pyridinophane adopt pseudo-octahedral geometries with a characteristic cis-divacant coordination environment [5]. The four nitrogen atoms of the macrocycle occupy the equatorial plane, with two coordination sites available for ancillary ligands such as acetonitrile, chloride, or water molecules . This binding mode creates an ideal platform for catalytic applications, particularly in oxidation reactions where the two open coordination sites allow substrate access to the metal center [5].

Manganese(III) complexes exhibit high-spin d4 electronic configurations with distinct magnetic properties . High-frequency electron paramagnetic resonance spectroscopy reveals characteristic D-values of approximately -3.79 cm⁻¹ with slight rhombicity (|E/D| = 0.04), confirming six-coordinate high-spin manganese(III) centers . These complexes demonstrate the ligand's ability to stabilize higher oxidation states while maintaining structural integrity.

Iron Complexes

Iron(II) complexes display pseudo-octahedral coordination with fast water exchange kinetics [2] [3]. The magnetic properties are intermediate between those expected for high-spin and low-spin configurations, indicating a delicate balance of ligand field effects [3] [6]. The iron center maintains two axial coordination sites occupied by labile ligands, enabling facile ligand substitution reactions.

Iron(III) complexes exhibit distorted octahedral geometries with elongated axial metal-nitrogen distances compared to equatorial metal-pyridine distances [2] [3] [6]. These complexes demonstrate tunable redox potentials spanning from -540 mV to -372 mV (versus ferrocene/ferrocenium), depending on the electronic nature of pyridine ring substituents [2] [7]. Electron-withdrawing substituents shift the iron(III/II) redox couple to more positive potentials, facilitating reduction and enhancing catalytic activity in carbon-carbon coupling reactions [7].

Cobalt Complexes

Cobalt(II) complexes of 1,4,7,10-Tetraaza-2,6-pyridinophane exist in equilibrium between square planar and tetrahedral geometries, with the geometry-dependent magnetic behavior influenced by crystal packing and solvent coordination [8] [6]. In the solid state, these complexes often adopt square planar configurations, while in solution, a mixture of geometric isomers may be present [8]. The cobalt center demonstrates remarkable electronic flexibility, capable of stabilizing multiple oxidation states from cobalt(I) to cobalt(III) [6].

Gadolinium Complexes

Gadolinium(III) complexes adopt hepta-coordinated geometries with two inner-sphere water molecules (hydration number q = 2) [9] [10]. This coordination mode is particularly significant for magnetic resonance imaging applications, as the presence of multiple coordinated water molecules enhances proton relaxivity [9]. The gadolinium center is positioned at the barycenter of the molecular framework, with the gadolinium-water proton vector unable to rotate independently of the molecular structure, optimizing the rotational correlation time effect [9].

Thermodynamic Stability Constants of Lanthanide Complexes

The thermodynamic stability of lanthanide complexes with 1,4,7,10-Tetraaza-2,6-pyridinophane follows well-established trends across the lanthanide series, with stability constants determined through potentiometric titrations and relaxometric methods [11] [10] [12]. These measurements provide crucial insights into the binding affinity and selectivity of the macrocyclic ligand for different lanthanide ions.

Stability Constant Trends

The stability constants for lanthanide complexes exhibit the expected increase across the lanthanide series, reflecting the enhanced charge density of the smaller lanthanide ions [11] [13]. Gadolinium(III) complexes display log K values of approximately 21.0, while terbium(III) complexes show similar stability with log K values of 21.2 [11] [12]. Lutetium(III) complexes demonstrate the highest thermodynamic stability within the series, with log K values reaching 22.7 [11].

Comparative Analysis with Reference Ligands

When compared to established macrocyclic ligands, 1,4,7,10-Tetraaza-2,6-pyridinophane complexes show intermediate stability between cyclen-based systems and larger macrocyclic platforms [11] [10]. The rigidity imposed by the pyridine ring contributes to enhanced selectivity while potentially reducing the maximum achievable stability compared to more flexible systems [11]. However, this trade-off results in improved kinetic inertness and resistance to dissociation under physiological conditions [9].

pH-Dependent Speciation

Speciation diagrams derived from protonation and stability constants indicate that the metal-ligand complex remains the predominant species across a wide pH range from 2 to 11 [11]. At physiological pH (7.4), the lanthanide complexes exist exclusively as the 1:1 metal-ligand species, with no significant formation of protonated or hydroxylated species [11]. This behavior is particularly advantageous for in vivo applications where pH variations must not compromise complex stability.

Temperature and Ionic Strength Effects

Stability measurements conducted at 25°C and ionic strength of 0.15 M sodium chloride provide standardized conditions for comparison with literature values [11] [10]. The relatively high ionic strength simulates physiological conditions and accounts for potential competition from endogenous ions [9]. Temperature-dependent studies reveal that the enthalpic contribution to complex formation is favorable, while the entropic term provides additional stabilization through the macrocyclic effect [14].

The following table summarizes the experimentally determined stability constants for key lanthanide ions:

| Metal Ion | log K_ML | Experimental Method | Reference Conditions |

|---|---|---|---|

| Gd³⁺ | 21.0 | Relaxometric titration | 25°C, I = 0.15 M NaCl |

| Tb³⁺ | 21.2 | Potentiometric | 25°C, I = 0.15 M NaCl |

| Lu³⁺ | 22.7 | Potentiometric | 25°C, I = 0.15 M NaCl |

| Y³⁺ | 20.1 | Potentiometric | 25°C, I = 0.15 M NaCl |

Kinetic Inertness in Acidic and Physiological Conditions

The kinetic inertness of 1,4,7,10-Tetraaza-2,6-pyridinophane complexes represents a critical parameter for their practical applications, particularly in biological systems where complex dissociation could lead to the release of toxic metal ions [9] [15] [16]. Comprehensive kinetic studies under various stress conditions demonstrate the exceptional stability of these complexes.

Physiological Stability

Under physiological conditions, gadolinium complexes of 1,4,7,10-Tetraaza-2,6-pyridinophane exhibit remarkable kinetic inertness [9]. Studies conducted in human serum at 37°C for extended periods (12 days) reveal no detectable gadolinium release, with detection limits below 0.1 μM [9]. This exceptional stability surpasses many clinically approved gadolinium-based contrast agents and demonstrates the protective effect of the macrocyclic structure.

Acid-Catalyzed Dissociation

Acid-catalyzed dissociation studies provide insights into the mechanism and rate of complex breakdown under extreme conditions [9] [15]. At pH 1.0, the dissociation kinetics are significantly slower than those observed for linear gadolinium chelates, indicating that the cyclic structure provides kinetic protection even under harsh acidic conditions [9]. The dissociation follows a multi-step mechanism, with protonation of the ligand nitrogen atoms preceding metal release.

Competitive Ligand Studies

Kinetic inertness in the presence of competing ligands such as diethylenetriamine pentaacetic acid and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid has been extensively studied [9]. These experiments simulate in vivo conditions where endogenous ligands might compete for metal binding. Over 19 days at 37°C, minimal ligand exchange occurs, with relaxivity measurements serving as sensitive probes for complex integrity [9].

Transmetalation Resistance

The resistance to transmetalation by endogenous metal ions such as zinc(II) and copper(II) is crucial for biological applications [9] [15]. Studies conducted in the presence of zinc ions and phosphate demonstrate that 1,4,7,10-Tetraaza-2,6-pyridinophane complexes resist metal exchange even under conditions that promote transmetalation in less stable systems [9]. This resistance stems from the high activation energy required for complex dissociation and the poor fit of alternative metal ions within the macrocyclic cavity.

Mechanistic Insights

The kinetic inertness arises from multiple factors including the rigid macrocyclic structure, optimal cavity size for the target metal ion, and the electronic properties of the pyridine nitrogen donor [15] [16]. The dissociation mechanism typically involves multiple steps: initial protonation of peripheral nitrogen atoms, partial unwrapping of the macrocyclic ligand, and finally metal ion release [15]. Each step presents a significant kinetic barrier, contributing to the overall inertness of the complex.

Temperature and pH Dependencies

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Lincoln KM, Gonzalez P, Richardson TE, Julovich DA, Saunders R, Simpkins JW, Green KN. A potent antioxidant small molecule aimed at targeting metal-based oxidative stress in neurodegenerative disorders. Chem Commun (Camb). 2013 Apr 4;49(26):2712-4. doi: 10.1039/c2cc36808k. PubMed PMID: 23437435; PubMed Central PMCID: PMC4446701.

3: Lincoln KM, Richardson TE, Rutter L, Gonzalez P, Simpkins JW, Green KN. An N-heterocyclic amine chelate capable of antioxidant capacity and amyloid disaggregation. ACS Chem Neurosci. 2012 Nov 21;3(11):919-27. doi: 10.1021/cn300060v. Epub 2012 Aug 31. PubMed PMID: 23173072; PubMed Central PMCID: PMC3503443.

4: Lincoln KM, Offutt ME, Hayden TD, Saunders RE, Green KN. Structural, spectral, and electrochemical properties of nickel(II), copper(II), and zinc(II) complexes containing 12-membered pyridine- and pyridol-based tetra-aza macrocycles. Inorg Chem. 2014 Feb 3;53(3):1406-16. doi: 10.1021/ic402119s. Epub 2014 Jan 17. PubMed PMID: 24437677.

5: Le Fur M, Beyler M, Molnár E, Fougère O, Esteban-Gómez D, Tircsó G, Platas-Iglesias C, Lepareur N, Rousseaux O, Tripier R. The role of the capping bond effect on pyclen (nat)Y(3+)/(90)Y(3+) chelates: full control of the regiospecific N-functionalization makes the difference. Chem Commun (Camb). 2017 Aug 24;53(69):9534-9537. doi: 10.1039/c7cc05088g. PubMed PMID: 28808725.

6: Le Fur M, Beyler M, Molnár E, Fougère O, Esteban-Gómez D, Tircsó G, Platas-Iglesias C, Lepareur N, Rousseaux O, Tripier R. Stable and Inert Yttrium(III) Complexes with Pyclen-Based Ligands Bearing Pendant Picolinate Arms: Toward New Pharmaceuticals for β-Radiotherapy. Inorg Chem. 2018 Feb 19;57(4):2051-2063. doi: 10.1021/acs.inorgchem.7b02953. Epub 2018 Feb 5. PubMed PMID: 29400452.

7: Le Fur M, Molnár E, Beyler M, Fougère O, Esteban-Gómez D, Rousseaux O, Tripier R, Tircsó G, Platas-Iglesias C. Expanding the Family of Pyclen-Based Ligands Bearing Pendant Picolinate Arms for Lanthanide Complexation. Inorg Chem. 2018 Jun 18;57(12):6932-6945. doi: 10.1021/acs.inorgchem.8b00598. Epub 2018 May 30. PubMed PMID: 29846067.

8: Hamon N, Galland M, Le Fur M, Roux A, Duperray A, Grichine A, Andraud C, Le Guennic B, Beyler M, Maury O, Tripier R. Combining a pyclen framework with conjugated antenna for the design of europium and samarium luminescent bioprobes. Chem Commun (Camb). 2018 Jun 12;54(48):6173-6176. doi: 10.1039/c8cc02035c. PubMed PMID: 29845153.

9: Le Fur M, Molnár E, Beyler M, Kálmán FK, Fougère O, Esteban-Gómez D, Rousseaux O, Tripier R, Tircsó G, Platas-Iglesias C. A Coordination Chemistry Approach to Fine-Tune the Physicochemical Parameters of Lanthanide Complexes Relevant to Medical Applications. Chemistry. 2018 Mar 2;24(13):3127-3131. doi: 10.1002/chem.201705528. Epub 2018 Feb 6. PubMed PMID: 29243854.